Product packaging for Hexyl(2-phenylethyl)amine(Cat. No.:CAS No. 24997-83-9)

Hexyl(2-phenylethyl)amine

Cat. No.: B1332146
CAS No.: 24997-83-9
M. Wt: 205.34 g/mol
InChI Key: WSHLGJOWHIEBKI-UHFFFAOYSA-N
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Description

Hexyl(2-phenylethyl)amine is a useful research compound. Its molecular formula is C14H23N and its molecular weight is 205.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H23N B1332146 Hexyl(2-phenylethyl)amine CAS No. 24997-83-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-phenylethyl)hexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N/c1-2-3-4-8-12-15-13-11-14-9-6-5-7-10-14/h5-7,9-10,15H,2-4,8,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSHLGJOWHIEBKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40337327
Record name hexyl(2-phenylethyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40337327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24997-83-9
Record name hexyl(2-phenylethyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40337327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

The Phenylethylamine Scaffold: a Central Motif in Organic Synthesis

The 2-phenethylamine framework is a fundamental and widely occurring motif in the landscape of organic chemistry. nih.gov Its presence is noted in a vast array of natural products, from simple open-chain molecules to intricate polycyclic structures. nih.gov This structural unit is biosynthetically derived from amino acids like phenylalanine and tyrosine. mdpi.com

The significance of the phenylethylamine scaffold is underscored by its presence in endogenous catecholamines such as dopamine (B1211576), norepinephrine, and epinephrine, which are crucial for various physiological processes. nih.govmdpi.com Beyond its natural occurrence, the phenylethylamine structure serves as a versatile building block in organic synthesis. nih.gov Its amenability to various chemical modifications allows for the creation of diverse molecular architectures. nih.gov Synthetic methodologies for preparing the core phenylethylamine structure are well-established and include the reduction of benzyl (B1604629) cyanide or the reductive amination of appropriate precursors. orgsyn.orgorgsyn.org

The Significance of N Alkylated Phenylethylamines in Chemical Design

The introduction of an alkyl group to the nitrogen atom of the phenylethylamine scaffold, a process known as N-alkylation, profoundly influences the molecule's properties and has become a key strategy in chemical design. This modification can significantly alter a compound's physical and chemical characteristics, as well as its interactions with biological systems.

The synthesis of N-alkylated phenylethylamines can be achieved through several established methods. A common approach is indirect reductive amination, which involves the reaction of a phenethylamine (B48288) with an appropriate aldehyde to form an imine, followed by reduction with a reagent like sodium borohydride (B1222165). nih.gov This method allows for the systematic variation of the N-alkyl substituent, enabling the exploration of structure-activity relationships.

Current Research Trajectories and Future Directions for Hexyl 2 Phenylethyl Amine

Direct Synthesis of this compound

The direct formation of the N-hexyl bond with the 2-phenylethylamine backbone can be achieved through several modern synthetic methods. These approaches offer advantages in terms of efficiency, selectivity, and environmental impact compared to traditional multi-step syntheses.

Enzymatic Approaches for N-Alkylation and Imine Trapping

Biocatalysis has emerged as a powerful tool for the synthesis of chiral amines and their derivatives. Enzymes offer high selectivity and operate under mild reaction conditions, making them an attractive alternative to conventional chemical methods. nih.gov

D-amino acid oxidase (DAAO) is a flavoenzyme that typically catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids. wikipedia.orgnih.gov However, engineered variants of DAAO have been developed to synthesize imines, which can then be trapped by a nucleophilic amine to form a new secondary amine. nih.gov

The synthesis of this compound via this method would theoretically involve the oxidation of 2-phenylethylamine to an intermediate imine. This reactive imine could then be trapped in situ by hexylamine (B90201). While direct enzymatic synthesis of this compound using DAAO has not been explicitly reported, the principle has been demonstrated with other amines. For instance, engineered D-amino acid oxidase from porcine kidney (pkDAO) has been used for the synthesis of various symmetric and asymmetric imines by trapping the intermediate imine with different aliphatic and aromatic amines.

Key Research Findings on DAAO in Imine Synthesis

Catalyst System Substrate Nucleophile Product Yield (%)
Engineered pkDAO Benzylamine Benzylamine N-Benzylidenebenzylamine ~100
Engineered pkDAO (R)-Fluoro-MBA (R)-Fluoro-MBA Symmetric imine ~100

MBA: Methylbenzylamine

This enzymatic cascade offers a green and efficient route for the synthesis of secondary amines. The reaction is typically carried out in an aqueous buffer at or near room temperature.

The efficiency of biocatalytic reactions is highly dependent on various parameters. For the synthesis of secondary amines using oxidases, key factors to optimize include pH, temperature, substrate concentrations, and the choice of a suitable cosolvent if needed. The use of immobilized enzymes can also significantly improve the stability and reusability of the biocatalyst. researchgate.net

In the context of synthesizing this compound, a systematic optimization of reaction conditions would be crucial. This would involve screening different DAAO variants for their activity towards 2-phenylethylamine and their tolerance for hexylamine. The pH of the reaction medium would need to be carefully controlled to ensure both optimal enzyme activity and efficient imine trapping.

Transition Metal-Catalyzed Amine Formation

Transition metal catalysis provides a versatile and powerful platform for the formation of C-N bonds, enabling the synthesis of a wide range of secondary amines.

Iridium catalysts have been effectively used in the N-alkylation of amines with alcohols, a process often referred to as "borrowing hydrogen" or "hydrogen autotransfer". bath.ac.uksigmaaldrich.com This methodology can be extended to the synthesis of secondary amines from esters and primary amines in a one-pot tandem reaction. This process involves an initial ester-amide exchange, followed by the in situ reduction of the amide to the corresponding secondary amine.

A potential route to this compound using this method would involve the reaction of an ethyl or methyl ester of a phenylacetic acid derivative with hexylamine in the presence of an iridium catalyst. Alternatively, the direct N-alkylation of 2-phenylethylamine with hexanol, catalyzed by an iridium complex, presents a more direct and atom-economical approach. bath.ac.uksigmaaldrich.com

Examples of Iridium-Catalyzed N-Alkylation

Catalyst Amine Substrate Alkylating Agent Product
Iridium Complex Tryptamine Various alcohols N-alkylated tryptamines

Ruthenium catalysts have shown remarkable efficiency in the deaminative coupling of primary amines to form secondary amines. nih.govmarquette.edu This reaction involves the coupling of two different primary amines, with the elimination of ammonia, to generate an unsymmetrical secondary amine. The synthesis of this compound could be envisioned through the direct coupling of 2-phenylethylamine and hexylamine in the presence of a suitable ruthenium catalyst.

This method is highly chemoselective and tolerates a wide range of functional groups. The reaction is typically carried out in an organic solvent at elevated temperatures.

Key Features of Ruthenium-Catalyzed Deaminative Coupling

Catalyst System Reactant 1 Reactant 2 Product Type
Ru-H complex with catechol ligand Primary Amine Primary Amine Unsymmetric Secondary Amine

This catalytic C-H coupling method provides an efficient synthetic protocol for various derivatives without the need for reactive reagents or the formation of wasteful byproducts. nih.gov

General Strategies for Secondary Amine Synthesis Applicable to the Phenylethylamine Framework

The synthesis of secondary amines, particularly N-substituted phenylethylamines like this compound, can be achieved through several established synthetic methodologies. These methods primarily involve the formation of a new carbon-nitrogen bond at the nitrogen atom of a primary amine or the transformation of a carbonyl group into an amine. The choice of a specific synthetic route often depends on the availability of starting materials, desired yield, and selectivity.

Reductive Amination of Carbonyl Compounds

Reductive amination, also known as reductive alkylation, is a widely used and versatile method for the synthesis of primary, secondary, and tertiary amines. libretexts.org This process involves the conversion of a carbonyl group (from an aldehyde or ketone) to an amine through an imine intermediate. wikipedia.org For the synthesis of this compound, this would typically involve the reaction of phenylacetaldehyde (B1677652) with hexylamine or hexanal (B45976) with 2-phenylethylamine.

The mechanism of reductive amination proceeds in two main steps under neutral or weakly acidic conditions. wikipedia.org First, the amine nucleophilically attacks the carbonyl carbon of the aldehyde or ketone, forming a hemiaminal intermediate. wikipedia.org This is followed by the reversible loss of a water molecule to form an imine or, in the case of a secondary amine reactant, an iminium ion. wikipedia.orgchemistrysteps.com The equilibrium is driven towards the formation of the imine by the removal of water. wikipedia.org In the second step, the imine intermediate is reduced to the final amine product. wikipedia.org This reduction can be carried out in-situ by a suitable reducing agent. wikipedia.org

The selection of the reducing agent is crucial for the success of the reductive amination. The ideal reagent should selectively reduce the iminium ion in the presence of the starting carbonyl compound. masterorganicchemistry.com

Sodium borohydride (B1222165) (NaBH₄): This reagent can reduce both aldehydes and ketones. Therefore, when using NaBH₄, it is often necessary to allow for the complete formation of the imine before adding the reducing agent. commonorganicchemistry.com The reaction is typically carried out in solvents like methanol (B129727) or ethanol. commonorganicchemistry.com

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃): This is a milder and more selective reducing agent compared to NaBH₄. organic-chemistry.org The electron-withdrawing effects of the acetoxy groups stabilize the boron-hydrogen bond, making it less reactive towards ketones and aldehydes but highly effective for the reduction of the more electrophilic iminium ions. organic-chemistry.org This selectivity allows for a one-pot reaction where the amine, carbonyl compound, and reducing agent are all present from the start. organic-chemistry.org Dichloroethane (DCE) is a common solvent for reactions using NaBH(OAc)₃. organic-chemistry.org

Sodium cyanoborohydride (NaBH₃CN): Similar to NaBH(OAc)₃, this is another selective reducing agent that is particularly useful for reductive aminations. masterorganicchemistry.com It is stable in mildly acidic conditions which are often optimal for imine formation. youtube.com

ReagentKey CharacteristicsCommon Solvents
Sodium borohydride (NaBH₄) Reduces aldehydes and ketones; typically added after imine formation. commonorganicchemistry.comMethanol, Ethanol commonorganicchemistry.com
Sodium triacetoxyborohydride (NaBH(OAc)₃) Mild and selective for iminium ions; allows for one-pot reactions. organic-chemistry.orgDichloroethane (DCE), Tetrahydrofuran (THF) commonorganicchemistry.comorganic-chemistry.org
Sodium cyanoborohydride (NaBH₃CN) Selective for iminium ions; stable in mild acid. masterorganicchemistry.comcommonorganicchemistry.comMethanol commonorganicchemistry.com

The Leuckart reaction is a specific type of reductive amination that utilizes formic acid or its derivatives (like ammonium (B1175870) formate (B1220265) or formamide) as both the reducing agent and the nitrogen source (in the case of ammonia). wikipedia.org The reaction converts aldehydes or ketones into amines. wikipedia.org When a primary or secondary amine is used as the starting material instead of ammonia, the reaction is often referred to as the Leuckart-Wallach reaction. alfa-chemistry.com This method is particularly useful for the synthesis of N-substituted amines.

The mechanism of the Leuckart-Wallach reaction involves the initial formation of an iminium ion from the carbonyl compound and the amine. alfa-chemistry.com The formate anion, derived from formic acid, then acts as a hydride donor to reduce the iminium ion to the corresponding amine. alfa-chemistry.com The reaction typically requires high temperatures, often exceeding 120-130°C. wikipedia.org

For the synthesis of phenylethylamine derivatives, the Leuckart reaction offers a viable pathway. For instance, reacting a ketone with a phenylethylamine in the presence of formic acid would yield an N-alkylated phenylethylamine. A notable application of this reaction is in the synthesis of 3,4-methylenedioxyamphetamine (MDA), where 3,4-methylenedioxyphenylpropan-2-one (MDP2P) undergoes a Leuckart reaction. wikipedia.org

Alkylation of Primary Amines

The direct introduction of an alkyl group onto a primary amine is a fundamental method for the synthesis of secondary amines. This approach involves the reaction of a primary amine, acting as a nucleophile, with an alkylating agent.

Direct N-alkylation involves the reaction of a primary amine with an alkyl halide or an alcohol. wikipedia.orgsigmaaldrich.com In the context of synthesizing this compound, this would involve reacting 2-phenylethylamine with a hexyl halide (e.g., 1-bromohexane) or hexanol.

The reaction with alkyl halides is a nucleophilic aliphatic substitution, where the amine's lone pair of electrons attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. youtube.com A significant challenge with this method is the potential for overalkylation. The secondary amine product is also nucleophilic and can react further with the alkylating agent to form a tertiary amine and subsequently a quaternary ammonium salt. wikipedia.orglibretexts.org To favor mono-alkylation, a large excess of the starting primary amine is often used. youtube.com

An alternative and cleaner method for the N-alkylation of phenylethylamines involves the use of alcohols as alkylating agents in the presence of a catalyst. sigmaaldrich.comnih.gov This "hydrogen borrowing" or "catalytic electronic activation" methodology often employs transition metal catalysts, such as those based on iridium. sigmaaldrich.combath.ac.uk The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde intermediate, which then undergoes a reductive amination with the amine and the hydrogen is returned in the reduction step. sigmaaldrich.combath.ac.uk

Alkylating AgentReaction TypeKey Considerations
Alkyl Halides Nucleophilic Aliphatic Substitution youtube.comProne to overalkylation; requires excess amine for selectivity. wikipedia.orgyoutube.com
Alcohols Catalytic Hydrogen Borrowing sigmaaldrich.comCleaner reaction; requires a transition metal catalyst (e.g., Iridium). sigmaaldrich.combath.ac.uk

While the target compound is a hexyl derivative, the principles of reductive N-monoalkylation using a carbonyl compound and a reducing agent are broadly applicable. For N-monomethylation, a common and specific method is the Eschweiler-Clarke reaction. wikipedia.org This reaction involves the methylation of a primary or secondary amine using excess formaldehyde (B43269) and formic acid. wikipedia.orgnrochemistry.com

The mechanism of the Eschweiler-Clarke reaction begins with the formation of an iminium ion from the amine and formaldehyde. wikipedia.orgnrochemistry.com The formic acid then serves as a hydride donor to reduce the iminium ion to the methylated amine, releasing carbon dioxide in the process. wikipedia.org A key advantage of this reaction is that it stops at the tertiary amine stage and does not produce quaternary ammonium salts, as a tertiary amine cannot form an imine or iminium ion with formaldehyde. wikipedia.orgyoutube.com

For the synthesis of a mono-alkylated amine other than methyl, a similar reductive amination strategy would be employed using the corresponding aldehyde (in this case, hexanal) and a suitable reducing agent as described in section 2.2.1.1. The selective N-monomethylation of primary amines can also be achieved using formaldehyde and other reducing systems, such as catalytic hydrogenation. rsc.org

Stereoselective and Enantioselective Synthesis of Phenylethylamine Derivatives

The creation of a specific stereoisomer of a chiral molecule is a critical challenge in chemical synthesis. For N-substituted phenylethylamines, where the nitrogen atom is part of a stereocenter or the molecule contains other stereocenters, controlling the three-dimensional arrangement of atoms is crucial. This section delves into two primary strategies for achieving this: chiral induction using prochiral precursors and the resolution of racemic mixtures.

Chiral Induction Strategies Utilizing Prochiral Precursors

Chiral induction is a powerful strategy in asymmetric synthesis where a chiral auxiliary or catalyst directs the formation of a new stereocenter with a preferred configuration. rsc.orgrsc.org This approach is advantageous as it can, in principle, yield a single enantiomer directly, avoiding the loss of 50% of the material inherent in classical resolution of racemates.

One common method for the synthesis of secondary amines is the reductive amination of a carbonyl compound. In the context of this compound, this would involve the reaction of phenylacetaldehyde with hexylamine to form an intermediate imine, which is then reduced to the final secondary amine. To induce chirality in this process, a chiral reducing agent or a chiral catalyst can be employed. While specific data for the enantioselective reductive amination leading to this compound is not extensively documented in publicly available literature, the general principles are well-established for other secondary amines. For instance, organocatalytic methods using chiral phosphoric acids have been shown to be effective in the enantioselective reductive amination of ketones.

Another prominent strategy involves the use of a chiral auxiliary. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate, directs the stereoselective formation of a new chiral center, and is subsequently removed. A widely used chiral auxiliary is (R)- or (S)-1-phenylethylamine itself. nih.gov For the synthesis of a chiral N-substituted phenylethylamine, a related approach could involve the diastereoselective alkylation of a chiral phenylethylamine derivative. For example, a chiral primary phenylethylamine can be converted into a chiral imine or amide, and subsequent alkylation with a hexyl group can proceed with facial selectivity due to the steric and electronic influence of the existing chiral center. The diastereomeric products can then be separated, and the chiral auxiliary removed to yield the enantiomerically enriched target secondary amine.

A study on the diastereoselective alkylation of chiral propionimides derived from (S)-α-phenylethylamine demonstrated the effectiveness of this approach. The chiral auxiliary directed the alkylation of the prochiral fragment, leading to the formation of the desired chiral imine with good diastereoselectivity. nih.gov This selectivity is attributed to the formation of a chelated structure and allylic 1,3-strain, which locks the conformation and favors the approach of the electrophile from one face. Although this example does not directly describe the synthesis of this compound, it illustrates a viable strategy for its stereoselective preparation.

The following table summarizes representative examples of chiral induction strategies that could be adapted for the synthesis of chiral this compound.

Chiral Induction StrategyPrecursorsChiral InfluenceProduct TypeDiastereomeric/Enantiomeric Excess (de/ee)Reference
Diastereoselective AlkylationChiral propionimide from (S)-α-PEA, alkyl halide(S)-α-Phenylethylamine auxiliaryChiral imideGood diastereoselectivity nih.gov
Copper-Catalyzed Enantioselective ArylationN-azaaryl aldimines, arylboroxinesChiral phosphorus ligands with α-PEA fragmentsChiral secondary aminesUp to 90% ee nih.gov

Resolution Techniques for Enantiomeric Phenylethylamines

Resolution is a technique used to separate a racemic mixture into its individual enantiomers. wikipedia.org While this method results in a maximum theoretical yield of 50% for the desired enantiomer, it remains a widely used and practical approach, especially when both enantiomers are of interest or when efficient racemization and recycling of the undesired enantiomer is possible.

Classical Resolution via Diastereomeric Salt Formation

A cornerstone of chiral resolution is the formation of diastereomeric salts. wikipedia.org A racemic amine, such as this compound, can be reacted with an enantiomerically pure chiral acid to form a pair of diastereomeric salts. These salts, having different physical properties, can often be separated by fractional crystallization. chemrxiv.org After separation, the individual enantiomers of the amine can be recovered by treatment with a base.

Commonly used chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. wikipedia.orgchemrxiv.org The choice of the resolving agent and the crystallization solvent is crucial for successful separation and is often determined empirically. For instance, the resolution of racemic 2-chloromandelic acid has been successfully achieved using (R)-(+)-N-benzyl-1-phenylethylamine, where the less soluble diastereomeric salt was selectively crystallized. nih.gov This demonstrates the principle that can be applied to the resolution of racemic this compound using a suitable chiral acid.

Kinetic Resolution

Kinetic resolution is another powerful technique that relies on the differential rate of reaction of the two enantiomers in a racemic mixture with a chiral catalyst or reagent. elsevierpure.com This results in the preferential conversion of one enantiomer into a product, leaving the unreacted starting material enriched in the other enantiomer.

Enzymatic kinetic resolution is a particularly attractive method due to the high enantioselectivity often exhibited by enzymes under mild reaction conditions. Lipases are a class of enzymes that have been extensively used for the kinetic resolution of chiral amines through enantioselective acylation. elsevierpure.comnih.gov In a typical procedure, the racemic amine is reacted with an acyl donor in the presence of a lipase (B570770). The enzyme selectively catalyzes the acylation of one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.

The following table presents examples of resolution techniques that are relevant to the separation of enantiomers of N-alkylated phenylethylamines.

Resolution TechniqueRacemic SubstrateChiral Agent/CatalystProductsEnantiomeric Excess (ee) / Selectivity (E)Reference
Diastereomeric Salt FormationRacemic 2-chloromandelic acid(R)-(+)-N-benzyl-1-phenylethylamineEnantiopure acid and amineHigh nih.gov
Enzymatic Kinetic ResolutionRacemic 1-phenylethylamine (B125046)Candida antarctica lipase B (CALB)Enantioenriched amine and amideHigh ee and E-value > 200 researchgate.net
Double Enzymatic Kinetic ResolutionRacemic 1-phenylethylamine, n-hexyl methyl carbonateNovozym 435® (CALB)Enantioenriched amine and carbonate>99% ee for (R)-methyl 1-phenylethyl carbonate nih.gov

Mechanistic Elucidation of Amine Formation Pathways

The synthesis of secondary amines such as this compound can be achieved through several distinct chemical routes. These pathways, including reductive amination via imine intermediates, enzymatic processes, and hydrogen autotransfer reactions, are foundational in modern organic synthesis.

The formation of this compound often proceeds through a reductive amination pathway, a cornerstone reaction in C-N bond formation. masterorganicchemistry.comthieme-connect.de This process involves two key stages: the initial formation of an imine intermediate followed by its reduction.

The reaction is initiated by the condensation of a primary amine, 2-phenylethylamine, with an aldehyde, hexanal. This involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the aldehyde. masterorganicchemistry.com Subsequent dehydration leads to the formation of a C=N double bond, yielding an N-(2-phenylethyl)hexan-1-imine, a type of Schiff base. masterorganicchemistry.comresearchgate.net

Once the imine is formed, it is reduced to the target secondary amine. masterorganicchemistry.com This reduction can be accomplished using various reducing agents, with sodium cyanoborohydride (NaBH₃CN) and sodium borohydride (NaBH₄) being common choices. masterorganicchemistry.comthieme-connect.de NaBH₃CN is often favored due to its ability to selectively reduce the protonated imine (iminium ion) in the presence of unreacted aldehyde, thereby minimizing side reactions like the reduction of the starting aldehyde to an alcohol. masterorganicchemistry.com

Enzymatic approaches have also been explored. Reductive aminases (RedAms) are capable of catalyzing both the imine formation and the subsequent reduction in a single pot. researchgate.net

Table 1: Key Steps in Reductive Amination for this compound Synthesis

StepReactantsIntermediate/ProductDescription
1. Imine Formation2-Phenylethylamine + HexanalN-(2-phenylethyl)hexan-1-imine (Schiff Base)Nucleophilic attack of the amine on the aldehyde's carbonyl group, followed by dehydration. masterorganicchemistry.comresearchgate.net
2. ReductionN-(2-phenylethyl)hexan-1-imine + Reducing Agent (e.g., NaBH₃CN)This compoundThe C=N double bond of the imine is reduced to a C-N single bond. masterorganicchemistry.com

Enzymatic methods, particularly those employing transaminases (ATAs), offer a green and highly selective route for amine synthesis. tdx.catmbl.or.kr These enzymes typically operate through a "ping-pong bi-bi" mechanism involving the cofactor pyridoxal-5'-phosphate (PLP). mbl.or.krdiva-portal.org

The catalytic cycle consists of two half-reactions: mbl.or.kr

First Half-Reaction (Oxidative Deamination): The enzyme's PLP cofactor reacts with an amino donor, forming an intermediate known as pyridoxamine-5'-phosphate (PMP) and releasing a keto-product.

Second Half-Reaction (Reductive Amination): The PMP intermediate then donates its amino group to a ketone or aldehyde substrate (the amino acceptor), forming the desired amine product and regenerating the enzyme's PLP cofactor for the next catalytic cycle.

Research utilizing a variant of D-amino acid oxidase (pkDAO) has shed light on a relevant mechanism. mdpi.com In this study, the enzyme catalyzed the oxidation of (R)-1-phenylethylamine to form an imine intermediate, 1-phenylethanimine. mdpi.com This intermediate was subsequently trapped by 15N-labeled n-hexylamine, which is not a substrate for the enzyme. mdpi.com The n-hexylamine acted as a nucleophile, attacking the imine and forming N-hexyl-1-phenylethan-1-imine. mdpi.com This demonstrates that an amine can be synthesized via enzymatic generation of an imine followed by a nucleophilic substitution by another amine, a pathway directly analogous to the potential enzymatic synthesis of this compound.

The "borrowing hydrogen" or hydrogen autotransfer methodology is an increasingly popular, atom-economical strategy for forming C–N bonds. researchgate.netorganic-chemistry.orgnih.gov This process, typically catalyzed by transition metal complexes based on ruthenium (Ru) or iridium (Ir), uses alcohols as alkylating agents, with water being the sole byproduct. nih.govibs.re.krwhiterose.ac.uk

The general mechanism for the synthesis of this compound from an alcohol and an amine (e.g., hexanol and 2-phenylethylamine) involves three key steps:

Dehydrogenation: The metal catalyst temporarily "borrows" hydrogen from the alcohol (hexanol), oxidizing it to the corresponding aldehyde (hexanal) and forming a metal-hydride intermediate. researchgate.netibs.re.kr

Condensation: The in situ-generated aldehyde condenses with the amine (2-phenylethylamine) to form an imine intermediate. researchgate.netibs.re.kr

Hydrogenation: The metal-hydride complex transfers the borrowed hydrogen back to the imine, reducing it to the final secondary amine product, this compound, and regenerating the active catalyst. researchgate.netnih.govibs.re.kr

A tandem synthesis has been reported where an ester reacts with a primary amine to generate an amide and an alcohol in situ. ibs.re.kr This newly formed alcohol can then participate in a borrowing hydrogen cycle with another molecule of the primary amine to yield a secondary amine. ibs.re.kr For instance, the reaction of n-hexyl acetate (B1210297) with phenethylamine (B48288) can afford both N-(2-phenylethyl)acetamide and N-hexyl-2-phenylethylamine. ibs.re.kr

Derivatization Chemistry and Functional Group Transformations

This compound, as a secondary amine, can undergo various chemical transformations, allowing for the synthesis of a range of derivatives. Key transformations include its conversion to Schiff bases and amides.

Schiff bases, also known as imines, are compounds containing a carbon-nitrogen double bond (azomethine group). jmchemsci.com They are synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone. masterorganicchemistry.comjmchemsci.com While this compound is a secondary amine and cannot form a stable Schiff base itself, its primary amine precursor, 2-phenylethylamine, readily undergoes this reaction.

The synthesis involves reacting 2-phenylethylamine with an aldehyde, such as hexanal. researchgate.net The reaction mechanism proceeds via nucleophilic attack of the primary amine on the carbonyl carbon, followed by the elimination of a water molecule to form the imine. masterorganicchemistry.com This reaction is versatile and can be performed under various conditions, including solvent-based reflux or greener methods like microwave irradiation. jmchemsci.comsci-hub.se The formation of such Schiff bases is a critical step in the reductive amination pathway to produce N-alkylated phenylethylamine derivatives. masterorganicchemistry.com Studies have documented the successful synthesis of various Schiff bases from phenylethylamine and different aldehydes. eurjchem.comresearchgate.net

As a secondary amine, this compound serves as a direct precursor for the synthesis of tertiary amides. The conversion is typically achieved through acylation with a carboxylic acid or one of its activated derivatives, such as an acyl chloride or anhydride.

Several catalytic methods facilitate this transformation. For example, borate (B1201080) esters like B(OCH₂CF₃)₃ have been shown to effectively catalyze the direct amidation of carboxylic acids with secondary amines to produce tertiary amides. acs.org Another approach involves the ruthenium-catalyzed reaction of secondary amines with epoxides, which also yields tertiary amides in excellent yields. nih.gov Furthermore, the conversion of esters to amides via an ester-amide exchange reaction is a well-established method. ibs.re.kr This highlights the utility of this compound as a building block for creating more complex molecules with amide functionalities.

Structure Activity Relationship Sar Investigations and Structural Modifications of Phenylethylamine Derivatives

Influence of Alkyl Chain Length on Molecular Interactions

The length of the N-alkyl chain on a phenylethylamine scaffold is a critical determinant of its interaction profile and subsequent activity. Research into various phenylethylamine derivatives has demonstrated that modifying the length of this chain can significantly impact binding affinity and inhibitory potency.

Studies on arylethylamine derivatives as dopamine (B1211576) reuptake inhibitors have shown that compounds with longer alkyl groups at the amine position exhibit stronger inhibitory activities. nih.gov This suggests that the N-hexyl group in Hexyl(2-phenylethyl)amine likely contributes to enhanced binding within the hydrophobic pockets of its molecular targets. For instance, in a series of β-phenethylamine (β-PEA) derivatives tested for their ability to inhibit dopamine (DA) reuptake, a clear trend was observed where increasing the alkyl chain length correlated with increased inhibitory effect. nih.gov

This principle is not limited to neurotransmitter transporters. A similar effect of alkyl chain length has been observed in host-guest chemistry. In a study of complexation between β-cyclodextrin and various phenanthrene (B1679779) derivatives, the formation constant, which indicates the stability of the complex, increased dramatically with the length of the n-alkyl substituent. nih.gov The formation constant for phenanthrene was 140 L/mol, while for hexyl-phenanthrene, it reached 580 L/mol. nih.gov This highlights how a longer alkyl chain, such as a hexyl group, can enhance van der Waals and hydrophobic interactions, leading to more stable molecular complexes. The primary site of inclusion also appears to shift from the aromatic moiety towards the alkyl chain as the chain lengthens. nih.gov

Table 1: Effect of Alkyl Chain Length on Dopamine (DA) Reuptake Inhibition by β-Phenethylamine Derivatives

CompoundSubstituent at R1 (Alkyl Group)Inhibition of DA Reuptake (%) at 1 µMIC₅₀ (nM)
Compound APropyl45.8 ± 3.4980 ± 110
Compound BButyl68.9 ± 2.1290 ± 40
Compound CPentyl85.6 ± 1.5110 ± 20
Data adapted from a study on β-phenethylamine derivatives, illustrating the trend of increased inhibition with longer alkyl chains. nih.gov Note: "Compound A, B, C" are representative labels for data illustration purposes.

Stereochemical Contributions to Chemical Recognition

Stereochemistry plays a pivotal role in the interaction of chiral ligands with their chemical targets. While this compound itself is not chiral, substitution on the ethylamine (B1201723) backbone (at the α or β position) would introduce a stereocenter, leading to (R) and (S) enantiomers with potentially distinct chemical properties and biological activities.

The importance of stereochemistry is evident in studies of conformationally restricted phenethylamine (B48288) analogues. For example, research on 2,5-dimethoxyphenylpiperidines, where the phenethylamine side chain is incorporated into a piperidine (B6355638) ring, revealed significant differences between enantiomers. acs.org When comparing agonists for the serotonin (B10506) 5-HT₂ₐ receptor, the (S)-enantiomer of one such compound showed only a 4-fold drop in agonist potency compared to its flexible counterpart, whereas the (R)-enantiomer led to a 100-fold drop in potency. acs.org This demonstrates that the specific three-dimensional arrangement of atoms is crucial for optimal interaction with a binding site.

Furthermore, synthetic strategies have been developed to resolve and isolate specific enantiomers of β-alkyl phenylethylamine derivatives. nih.govmdpi.com Techniques like palladium-catalyzed, nosylamide-directed C-H olefination enable the kinetic resolution of racemic mixtures, providing access to enantiomerically enriched compounds. nih.govmdpi.com This is critical for SAR studies, as it allows for the evaluation of individual stereoisomers to determine which configuration is responsible for the desired chemical activity.

Design and Synthesis of Phenylethylamine-Based Ligands for Chemical Targets

The design and synthesis of phenylethylamine-based ligands like this compound are driven by the goal of achieving high affinity and selectivity for a specific chemical target. The synthesis typically involves the N-alkylation of 2-phenylethylamine. A common synthetic route involves the reaction of 2-phenylethylamine with a hexyl halide (e.g., 1-bromohexane) or reductive amination using hexanal (B45976).

More complex synthetic efforts focus on creating derivatives with tailored properties. For example, a series of N-benzyl phenethylamines were prepared to explore the effects of structural variations on both the phenethylamine and N-benzyl portions of the molecule. drugbank.com These modifications led to compounds with subnanomolar binding affinities for serotonin 5-HT₂ₐ and 5-HT₂꜀ receptors, illustrating how systematic structural changes can fine-tune a ligand's profile. drugbank.com

Another advanced design strategy involves creating bisubstrate analogues. In the development of inhibitors for phenylethanolamine N-methyltransferase (PNMT), researchers designed compounds that simultaneously occupy both the substrate and cofactor binding domains of the enzyme. nih.gov This approach, which links a phenylethanolamine-like moiety to an adenosine-like fragment, has resulted in some of the most potent and selective PNMT inhibitors reported. nih.gov Such a strategy could theoretically be applied by modifying the this compound scaffold to target other bisubstrate enzymes.

Elucidation of Structural Determinants for Specific Chemical Inhibition

The specific inhibitory profile of a phenylethylamine derivative is determined by the interplay of its structural components: the phenyl ring, the ethylamine linker, and the N-substituent. For this compound, the key determinants are the unsubstituted phenyl ring and the N-hexyl group.

The N-Alkyl Group : As established, longer alkyl chains can increase potency. nih.gov The hexyl group provides a significant hydrophobic component, which can anchor the ligand in a nonpolar pocket of a target protein, thereby increasing binding affinity.

The Phenyl Ring : Substitutions on the phenyl ring can drastically alter activity and selectivity. For example, in the context of dopamine reuptake inhibition, adding substituents to the phenyl group can either increase or decrease activity depending on their nature and position. nih.gov

The Ethylamine Backbone : The flexibility of the ethylamine chain allows the molecule to adopt various conformations to fit into a binding site. Constraining this flexibility through cyclization can increase selectivity. researchgate.net

Table 2: Structural Features and Their Impact on Chemical Inhibition

Structural FeatureInfluence on Activity (General Findings)Relevant Example
N-Alkyl Chain LengthLonger chains often increase hydrophobic interactions and inhibitory potency. nih.govThe hexyl group in this compound.
Phenyl Ring SubstitutionCan modulate affinity and selectivity; effects are position and substituent-dependent. nih.govnih.govHalogen or alkyl groups at the para position can enhance affinity for 5-HT₂ₐR. nih.gov
Conformational RestrictionCyclization of the ethylamine chain can enhance selectivity by reducing conformational flexibility. acs.orgresearchgate.net1,2-cyclized phenylethylamines designed for 5-HT₂ receptors. researchgate.net

Development of Novel Phenylethylamine Scaffolds for Advanced Chemical Applications

To achieve greater selectivity and explore new chemical space, researchers are developing novel scaffolds based on the phenylethylamine motif. These advanced designs often move beyond simple substitutions to create more complex and conformationally rigid structures.

One major avenue of research involves creating conformationally constrained analogues. By cyclizing the ethylamine side chain, for instance, into a piperidine or other ring system, the number of possible conformations the molecule can adopt is reduced. acs.orgresearchgate.net This can lock the ligand into a bioactive conformation that is optimal for binding to a specific receptor subtype, thereby increasing selectivity. For example, constraining the phenethylamine side chain of a 5-HT₂ₐR agonist by incorporating it into a piperidine ring resulted in a ligand with high selectivity over the 5-HT₂꜀R. acs.org

Another approach is the N-benzyl substitution of phenethylamines, which has led to a class of potent and selective ligands for serotonin receptors known as NBOMes. mdpi.com This strategy demonstrated that converting the primary amine of many phenethylamines into a specific secondary amine could dramatically increase affinity and potency, contrary to previous assumptions. mdpi.com The development of these novel scaffolds provides highly selective tools to probe receptor function and offers starting points for new therapeutic agents. drugbank.commdpi.com

Advanced Analytical Techniques and Spectroscopic Characterization in Hexyl 2 Phenylethyl Amine Research

Chromatographic Separations Coupled with Mass Spectrometry (GC/MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like Hexyl(2-phenylethyl)amine. In GC, the compound is vaporized and separated from other components in a mixture as it passes through a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the identification of the compound.

For amines, derivatization is often employed to improve chromatographic behavior and enhance sensitivity. nih.govnih.gov For instance, derivatizing agents can be used to convert the amine into a less polar and more volatile derivative, reducing peak tailing and improving separation efficiency. labrulez.com In the context of this compound, GC-MS can be utilized to confirm its molecular weight and identify characteristic fragments. The mass spectrum of the parent compound, 2-phenylethylamine, shows a molecular ion peak at m/z 121. chemicalbook.com The fragmentation pattern would include ions corresponding to the loss of various parts of the molecule, which helps in confirming its structure.

Furthermore, GC-MS is instrumental in determining the purity of a this compound sample by separating it from any starting materials, byproducts, or degradation products. The high sensitivity of modern GC-MS systems allows for the detection and quantification of trace-level impurities. nih.govkoreascience.kr

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules, providing information about the connectivity and chemical environment of atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Elucidation

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons. For this compound, the ¹H NMR spectrum would exhibit distinct signals for the aromatic protons of the phenyl group, the methylene (B1212753) protons of the ethyl and hexyl chains, and the methyl protons of the hexyl group. researchgate.netresearchgate.net The chemical shifts (δ) of these protons are influenced by their electronic environment. For example, the aromatic protons would appear in the downfield region (typically δ 7-8 ppm), while the aliphatic protons would be found in the upfield region. nih.gov

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. chemicalbook.com The chemical shifts of the carbon atoms provide insights into their hybridization and bonding. For instance, the aromatic carbons would resonate at lower field compared to the sp³-hybridized carbons of the alkyl chains. arxiv.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may vary slightly from experimental data.)

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Phenyl-H~7.2-7.4-
Phenyl-C-~126-140
CH (on ethyl)~4.0~50
CH₂ (on ethyl)~2.8-3.0~36
N-CH₂ (on hexyl)~2.6~50
CH₂ (hexyl chain)~1.3-1.6~23-32
CH₃ (hexyl)~0.9~14

Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy

Heteronuclear Single Quantum Coherence (HSQC) is a two-dimensional NMR technique that correlates the chemical shifts of directly bonded protons and heteronuclei, most commonly ¹³C. youtube.comwikipedia.org An HSQC spectrum displays the proton spectrum on one axis and the carbon spectrum on the other, with cross-peaks indicating which proton is attached to which carbon. libretexts.org This is particularly useful for unambiguously assigning the proton and carbon signals in complex molecules like this compound, especially where there is signal overlap in the one-dimensional spectra. youtube.com By analyzing the HSQC spectrum, one can definitively link each proton resonance to its corresponding carbon resonance, confirming the connectivity within the molecule. researchgate.net

Application of Chiral Derivatizing Agents (CDAs) and Chiral Solvating Agents (CSAs) for Enantiomeric Excess Determination

Since this compound is a chiral molecule, determining its enantiomeric excess (ee) is often a critical aspect of its analysis. NMR spectroscopy, in conjunction with chiral auxiliaries, provides a powerful method for this determination. cam.ac.uk

Chiral Derivatizing Agents (CDAs) are enantiomerically pure compounds that react with the chiral analyte (in this case, the enantiomers of this compound) to form a pair of diastereomers. nih.gov These diastereomers have different physical and spectroscopic properties, including distinct NMR spectra. researchgate.net The signals of the newly formed diastereomers will be resolved in the NMR spectrum, and the ratio of their integration values directly corresponds to the enantiomeric ratio of the original amine mixture. cam.ac.uk

Chiral Solvating Agents (CSAs) , on the other hand, form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. digitellinc.comrsc.org This interaction induces a small difference in the chemical shifts of the corresponding protons (or other nuclei) of the two enantiomers in the NMR spectrum, allowing for their differentiation and quantification. rsc.org The choice of solvent is crucial for the effectiveness of CSAs, with non-polar solvents generally providing better resolution. rsc.org

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, provide information about the functional groups present in a molecule by probing their vibrational modes.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule. For this compound, the FTIR spectrum would show characteristic absorption bands for the N-H bond of the secondary amine, C-H bonds of the aromatic and aliphatic groups, and C=C bonds of the phenyl ring. researchgate.net For the parent compound, 2-phenylethylamine, the N-H stretching vibrations appear in the region of 3300-3400 cm⁻¹. nih.gov

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would also reveal characteristic peaks for the various functional groups, providing a comprehensive vibrational profile of the molecule. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For this compound, the UV-Vis spectrum is dominated by the electronic transitions of the phenyl group. The benzene (B151609) ring exhibits characteristic absorption bands in the UV region, typically around 254 nm, arising from π to π* transitions. The presence of the alkylamine substituent may cause a slight shift in the position and intensity of these absorption bands. While not as structurally informative as NMR or MS, UV-Vis spectroscopy can be a useful tool for quantifying the concentration of this compound in solution, provided a calibration curve is established.

Q & A

Basic: What are the standard synthetic routes for Hexyl(2-phenylethyl)amine, and how can reaction yields be optimized?

Methodological Answer:
this compound can be synthesized via reductive amination , combining hexylamine with phenylacetaldehyde in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN). Key optimization steps include:

  • Molar Ratios: Use a 2:1 excess of phenylacetaldehyde to hexylamine to drive the reaction toward imine formation .
  • Solvent Selection: Polar aprotic solvents (e.g., THF) enhance imine intermediate stability .
  • Catalysis: Acidic conditions (e.g., acetic acid) accelerate imine formation, while NaBH3CN selectively reduces the intermediate without side reactions .
    Yield improvements (>80%) are achieved by iterative purification via flash chromatography (silica gel, hexane/ethyl acetate gradient) .

Basic: How should researchers safely handle this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile intermediates .
  • Waste Disposal: Neutralize acidic or basic residues before segregating organic waste. Collaborate with certified hazardous waste contractors for disposal .
  • Storage: Store at 2–8°C under inert gas (argon/nitrogen) to prevent oxidation. Use amber glass vials to limit photodegradation .

Advanced: What analytical techniques are critical for validating the purity and structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H NMR: Confirm amine proton signals (δ 1.2–1.6 ppm for hexyl chain; δ 2.6–3.0 ppm for phenethyl NH). Integration ratios validate stoichiometry .
    • 13C NMR: Identify quaternary carbons in the phenyl ring (δ 125–140 ppm) and hexyl chain methylene groups (δ 20–35 ppm) .
  • High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection (254 nm) to quantify purity (>98%). Mobile phase: 70:30 acetonitrile/water + 0.1% trifluoroacetic acid .
  • Mass Spectrometry (MS): ESI-MS in positive ion mode confirms molecular ion peaks (e.g., [M+H]+ at m/z 220.2) and fragments (e.g., loss of hexyl group at m/z 134.1) .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound analogs?

Methodological Answer:
Discrepancies in biological data (e.g., receptor binding vs. cytotoxicity) often arise from:

  • Structural Isomerism: Branched vs. linear hexyl chains alter lipophilicity and membrane permeability. Compare analogs via molecular dynamics simulations to assess membrane interaction .
  • Assay Conditions: Variations in cell lines (e.g., HEK293 vs. CHO) or buffer pH (7.4 vs. 6.5) impact activity. Standardize protocols using IC50 cross-validation across labs .
  • Metabolic Stability: Use hepatic microsome assays to evaluate degradation rates. For unstable compounds, modify the hexyl chain with electron-withdrawing groups (e.g., -CF3) .

Advanced: What strategies are effective in scaling up this compound synthesis while maintaining reproducibility?

Methodological Answer:

  • Flow Chemistry: Continuous-flow reactors reduce batch variability. Optimize parameters (residence time, temperature) using Design of Experiments (DoE) .
  • In-line Monitoring: Implement FTIR spectroscopy to track imine formation in real time, ensuring consistent intermediate quality .
  • Crystallization Control: Use anti-solvent (e.g., hexane) addition to precipitate the product, minimizing oily byproducts. Monitor crystal size via laser diffraction .

Basic: How can researchers differentiate this compound from structural isomers using spectroscopic data?

Methodological Answer:

  • Infrared Spectroscopy (IR): The primary amine N-H stretch (3350–3300 cm⁻¹) distinguishes it from secondary/tertiary analogs. Absence of carbonyl peaks (1650–1750 cm⁻¹) rules out amide impurities .
  • 2D NMR (COSY, HSQC): Correlate proton-proton coupling in the hexyl chain (δ 1.2–1.6 ppm) and phenyl group (δ 7.2–7.4 ppm) to confirm connectivity .

Advanced: What computational methods predict the physicochemical properties of this compound for drug discovery?

Methodological Answer:

  • Quantitative Structure-Activity Relationship (QSAR): Use Molinspiration or Schrödinger Suite to calculate logP (predicted ~3.8), polar surface area (~20 Ų), and H-bond donor/acceptor counts .
  • Density Functional Theory (DFT): Optimize geometry at the B3LYP/6-31G* level to predict pKa (~10.5 for the amine group) and redox potentials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.